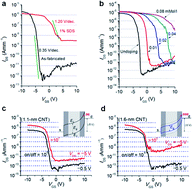Key factors for ultra-high on/off ratio thin-film transistors using as-grown carbon nanotube networks†
RSC Advances Pub Date: 2022-06-01 DOI: 10.1039/D2RA02088B
Abstract
Approximately 30% of as-grown carbon nanotube (CNT) networks are metallic, usually leading to a trade-off between carrier mobility and on/off ratio in CNT thin-film transistors (TFTs). Figuring out the key factors of ultra-high on/off ratio in CNT TFTs should be considerably essential for the development of large-scale electronic devices in the future. Here ultra-high on/off ratios of 107–108 are realized for CNT TFTs with mobility of ∼500 cm2 V−1 s−1. We propose that one of the key factors to achieve the high on/off ratio is a clean CNT thin film without charge traps and doping due to residual dispersant used in conventional solution processes. Moreover, on/off ratio degradation under operation voltage is significantly suppressed by decreasing the diameter of CNTs.


Recommended Literature
- [1] A machine learning-based framework to design capillary-driven networks
- [2] Inside front cover
- [3] Micro-valve using induced-charge electrokinetic motion of Janus particle
- [4] Leakage current characteristics in MOCVD grown InAs quantum dot embedded GaAs metal-oxide-semiconductor capacitor
- [5] Optimization of plasmonic metal structures for improving the hydrogen production efficiency of metal–organic frameworks†
- [6] Enhanced room temperature NO2 response of NiO–SnO2 nanocomposites induced by interface bonds at the p–n heterojunction†
- [7] Computational toxicology, friend or foe?
- [8] Selective dimerisation of 1-hexene mediated by aluminium alkyl chloride-activated tungsten imido complexes†
- [9] Neutral metallacyclic rotors†
- [10] Dynamic calorimetry and XRD studies of the nematic and twist-bend nematic phase transitions in a series of dimers with increasing spacer length†










